molecular formula C13H16ClN B591957 (S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride CAS No. 1810074-89-5

(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride

Cat. No. B591957
M. Wt: 221.728
InChI Key: CTQRODCNABQFFX-ZOWNYOTGSA-N
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Description

-(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride, also known as S-Naproxen, is a pharmaceutical compound used in the treatment of pain, inflammation, and fever. It is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) that has been used for decades to treat a variety of conditions. S-Naproxen is a prodrug of naproxen, meaning that it is metabolized in the body to its active form, naproxen. In addition to its anti-inflammatory properties, S-Naproxen has been found to have a variety of other applications, including as an anticonvulsant, antiemetic, and antineoplastic.

Scientific Research Applications

Heterocyclic Naphthalimides Applications

Naphthalimide compounds, possessing a naphthalene framework, have shown significant promise in medicinal applications due to their interaction with biological molecules. Their applications span anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory treatments. Naphthalimide derivatives have been explored for their potential as artificial ion receptors, fluorescent probes, diagnostic agents, and cell imaging agents, showcasing a wide range of medicinal and biological applications (Huo-Hui Gong et al., 2016).

Environmental Impact and Biodegradation

Naphthalene and its derivatives' environmental impact has been a subject of research, with studies investigating their sources, emissions, and potential for biodegradation. Research has highlighted the ubiquity of naphthalene in the environment and its classification as a possible human carcinogen. The critical review of its sources and exposures emphasizes the need for further investigation into naphthalene's environmental impact and effective mitigation strategies (C. Jia & S. Batterman, 2010).

Advances in Naphthalene Degradation

The degradation of naphthalene, especially by microbial means, has been an area of active research. Studies on strains like Pseudomonas putida ND6 have delved into the genetic and biochemical pathways enabling naphthalene degradation, shedding light on potential environmental remediation strategies (F. Song et al., 2018).

Genotoxicity and Biological Effects

The genotoxic potential of naphthalene derivatives has also been extensively reviewed, with findings suggesting varied effects across different test systems. While some studies report naphthalene's potential cytotoxicity and clastogenicity in vitro, in vivo studies tend to show a lack of genotoxic effects, indicating the complexity of its biological interactions and the potential for species-specific responses (P. Fowler et al., 2018).

Corrosion Inhibition

Naphthalene derivatives have been explored as corrosion inhibitors, with studies highlighting their effectiveness in protecting metals in various environments. The presence of nitrogen atoms and aromatic rings in these compounds allows for strong chelating complexes with metal atoms, demonstrating their utility in anticorrosive applications (C. Verma et al., 2021).

properties

IUPAC Name

(1S)-1-naphthalen-2-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQRODCNABQFFX-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride

CAS RN

1810074-89-5
Record name 2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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